molecular formula C14H18BrNO2 B5199943 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide

2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide

Cat. No.: B5199943
M. Wt: 312.20 g/mol
InChI Key: BNPIKXAYSAMIBL-UHFFFAOYSA-N
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Description

2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide is an organic compound with a complex structure It is characterized by the presence of a bromo-substituted phenoxy group, multiple methyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide typically involves multiple steps. One common method starts with the bromination of 2,3,5-trimethylphenol to introduce the bromo group. This is followed by the reaction with an appropriate acetamide derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch reactors. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The bromo group and the acetamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2,3,5-trimethylphenoxy)methyl-2-methyloxirane
  • (4-bromo-2,3,5-trimethylphenoxy)triisopropylsilane

Uniqueness

Compared to similar compounds, 2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide is unique due to its specific structural features, such as the prop-2-enylacetamide group. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(4-bromo-2,3,5-trimethylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-5-6-16-13(17)8-18-12-7-9(2)14(15)11(4)10(12)3/h5,7H,1,6,8H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPIKXAYSAMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C)OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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